molecular formula C8H4ClF3N2O2S B1436319 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile CAS No. 1823182-69-9

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile

Cat. No. B1436319
M. Wt: 284.64 g/mol
InChI Key: ZUGFQLAGKQDAPP-UHFFFAOYSA-N
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Description

“2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile” is a chemical compound with the molecular formula C8H4ClF3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the intermediates, 3f, was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole . This was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The sulfonyl group and the acetonitrile group are attached to the 2-position of the pyridine ring .


Chemical Reactions Analysis

The chloride in this compound can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Sulfonyl Derivatives Synthesis : Reactions involving sulfonyl compounds, like those in the study by Plakas et al. (2022), can be related to the synthesis of various sulfonyl derivatives, potentially including those similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Plakas, Kalogirou, Kourtellaris, & Koutentis, 2022).

  • Sulfonation Protocols : Janosik et al. (2006) discuss the sulfonation of various sulfonyl compounds, which could relate to methods for modifying or synthesizing similar compounds to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Janosik, Shirani, Wahlström, Malky, Stensland, & Bergman, 2006).

Molecular Self-Assembly

  • Copper(I) Trifluoromethane Sulfonate Reactions : Gelalcha et al. (2002) describe the reaction of copper(I) trifluoromethane sulfonate in acetonitrile, which can be relevant for understanding the behavior of similar trifluoromethyl compounds in molecular self-assembly (Gelalcha, Schulz, Kluge, & Sieler, 2002).

Structural Analysis and Reactivity

  • Crystal Structure and Reactivity : Studies such as the one by Katritzky et al. (1995) on the structural analysis and reactivity of related compounds can provide insights into the behavior and potential applications of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Katritzky, Rachwał, Smith, & Steel, 1995).

Electrochemical Applications

  • Electrochemical Polymerization : Research by Naudin et al. (2002) on the electrochemical oxidation of related compounds in acetonitrile can offer insights into the electrochemical applications of compounds like 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile (Naudin, Ho, Branchaud, Breau, & Bélanger, 2002).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its chemical properties and potential applications. As of now, it is being used as a reagent in various chemical reactions .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O2S/c9-6-3-5(8(10,11)12)4-14-7(6)17(15,16)2-1-13/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFQLAGKQDAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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